molecular formula C7H12N2O B12097820 3-Dimethylamino-3-ethoxyacrylonitril

3-Dimethylamino-3-ethoxyacrylonitril

Katalognummer: B12097820
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: VUWNHKMNCFFTPF-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Dimethylamino-3-ethoxyacrylonitril is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of a dimethylamino group, an ethoxy group, and an acrylonitrile moiety. This compound is known for its applications in various chemical industries, particularly in the synthesis of polymers, dyes, and other specialized chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-3-ethoxyacrylonitril typically involves the reaction of acrylonitrile with dimethylamine and ethanol under specific conditions. The reaction is usually catalyzed by a proton acid or a metal salt, and it is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a one-pot method. This involves reacting ethyl acetate, dimethylamine, and carbon monoxide in the presence of catalysts at a pressure of 10-60 bar and a temperature of 30-70°C. This method is efficient and yields a high purity product suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Dimethylamino-3-ethoxyacrylonitril undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Wirkmechanismus

The mechanism of action of 3-Dimethylamino-3-ethoxyacrylonitril involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo polymerization, forming long-chain polymers with unique properties. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Dimethylamino-3-ethoxyacrylonitril is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications .

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

(Z)-3-(dimethylamino)-3-ethoxyprop-2-enenitrile

InChI

InChI=1S/C7H12N2O/c1-4-10-7(5-6-8)9(2)3/h5H,4H2,1-3H3/b7-5-

InChI-Schlüssel

VUWNHKMNCFFTPF-ALCCZGGFSA-N

Isomerische SMILES

CCO/C(=C\C#N)/N(C)C

Kanonische SMILES

CCOC(=CC#N)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.